N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
CAS No.: 899748-85-7
Cat. No.: VC6859692
Molecular Formula: C16H15ClFN3O4S
Molecular Weight: 399.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899748-85-7 |
|---|---|
| Molecular Formula | C16H15ClFN3O4S |
| Molecular Weight | 399.82 |
| IUPAC Name | N'-(3-chloro-4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
| Standard InChI | InChI=1S/C16H15ClFN3O4S/c17-13-9-11(3-6-14(13)18)21-16(23)15(22)20-8-7-10-1-4-12(5-2-10)26(19,24)25/h1-6,9H,7-8H2,(H,20,22)(H,21,23)(H2,19,24,25) |
| Standard InChI Key | WIIJKPLQIIQHME-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)N |
Introduction
N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic organic compound that has garnered significant attention in the scientific community due to its diverse functional groups and potential applications in medicinal chemistry and materials science. This compound belongs to the oxalamide class and features a chloro group, a fluorine atom, and a sulfonamide moiety, which contribute to its complex structure and biological activity.
Synthesis Steps
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves several key steps that can be conducted using standard laboratory techniques in organic synthesis. These steps typically include:
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Preparation of Starting Materials: The synthesis begins with the preparation of the necessary starting materials, such as 3-chloro-4-fluoroaniline and 4-sulfamoylphenethylamine.
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Formation of Oxalamide Backbone: The oxalamide backbone is formed through a condensation reaction between the prepared amines and oxalic acid derivatives.
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Purification and Characterization: The final product is purified using methods like recrystallization and characterized using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Chemical Reactions
This compound can participate in various chemical reactions, including:
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Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
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Hydrolysis: The oxalamide backbone can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves interactions with specific molecular targets, which may include enzymes or receptors. These interactions can lead to biological effects such as enzyme inhibition or modulation of cellular pathways.
Potential Applications
This compound has potential applications in medicinal chemistry due to its promising biological activities. It may serve as a building block for more complex molecules with enhanced therapeutic properties.
Research Findings and Future Directions
Research on N1-(3-chloro-4-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is ongoing, with a focus on exploring its biological activities and potential applications in medicinal chemistry. Future studies may involve further characterization of its physical and chemical properties, as well as in-depth investigations into its mechanism of action and potential therapeutic uses.
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